3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol: is an organoboron compound that features both an iodine atom and a boronic ester group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Iodination: The phenol ring is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form cyclohexanols.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Quinones and Cyclohexanols: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its reactivity as a boronic ester and an iodinated phenol. The boronic ester group can form covalent bonds with various electrophiles, while the iodine atom can undergo substitution reactions with nucleophiles. These reactions are facilitated by catalysts, such as palladium, which activate the boronic ester and iodine groups for subsequent transformations .
Comparison with Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness:
- Iodine Substitution: The presence of an iodine atom in 3-Iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol makes it more reactive in substitution reactions compared to its fluorinated counterparts.
- Phenol Group: The phenol group provides additional reactivity, allowing for oxidation and reduction reactions that are not possible with pyridine or benzothiadiazole derivatives.
Properties
Molecular Formula |
C12H16BIO3 |
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Molecular Weight |
345.97 g/mol |
IUPAC Name |
3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3 |
InChI Key |
IATUABQJTJCXJD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)I)O |
Origin of Product |
United States |
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